molecular formula C19H14N2O3S B14267676 (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide CAS No. 185047-78-3

(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide

Cat. No.: B14267676
CAS No.: 185047-78-3
M. Wt: 350.4 g/mol
InChI Key: MKIZGEKYWJVWTA-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide is a complex organic compound that features a nitrophenyl group, a phenylsulfanyl group, and a methanimine N-oxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide typically involves a multi-step process. One common method includes the nitration of a phenyl compound to introduce the nitro group, followed by the formation of the methanimine N-oxide moiety through a series of condensation reactions. The phenylsulfanyl group is introduced via a substitution reaction, often using thiophenol as a reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Thiophenol or other thiol compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylsulfanyl derivatives.

Scientific Research Applications

(4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes. The methanimine N-oxide moiety may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine: Lacks the N-oxide moiety.

    (4-Nitrophenyl)-N-[4-(phenylsulfanyl)phenyl]methanimine N-oxide: Contains an additional nitro group.

Uniqueness

This compound is unique due to the presence of both the nitrophenyl and phenylsulfanyl groups, along with the methanimine N-oxide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

185047-78-3

Molecular Formula

C19H14N2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-(4-phenylsulfanylphenyl)methanimine oxide

InChI

InChI=1S/C19H14N2O3S/c22-20(14-15-6-8-17(9-7-15)21(23)24)16-10-12-19(13-11-16)25-18-4-2-1-3-5-18/h1-14H

InChI Key

MKIZGEKYWJVWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=CC3=CC=C(C=C3)[N+](=O)[O-])[O-]

Origin of Product

United States

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